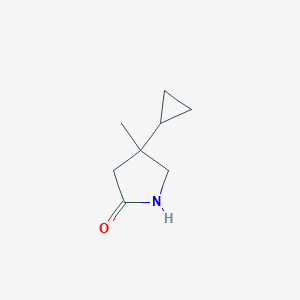
4-Cyclopropyl-4-methylpyrrolidin-2-one
Overview
Description
Scientific Research Applications
Pharmacological Applications in Antidepressants : Zhang et al. (2013) identified a cyclopropane-containing side chain in a 3-pyridyl ether scaffold, which acts as a partial agonist at α4β2-nicotinic acetylcholine receptors. This compound exhibited antidepressant-like efficacy in mouse models and showed promise as a novel antidepressant drug candidate due to its favorable pharmacological profile (Zhang et al., 2013).
Chemical Synthesis and Transformation : Mekhael et al. (2011) developed a base-catalyzed cyclization process to create cyclopropanecarboxamides. This method offers a new approach to synthesizing compounds with the cyclopropane structure, which is a key component in 4-Cyclopropyl-4-methylpyrrolidin-2-one (Mekhael et al., 2011).
Catalysis in Asymmetric Reactions : Ruiz-Olalla et al. (2015) demonstrated the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones to nitroalkenes. This research highlights the potential of using cyclopropane derivatives in catalyzing enantioselective chemical reactions (Ruiz-Olalla et al., 2015).
Organometallic Chemistry : Field et al. (2003) explored the use of cationic iridium(I) complexes in catalyzing tandem hydroamination and hydrosilation reactions. This study has implications for the synthesis of compounds like 2-methylpyrrolidine, which is structurally related to this compound (Field et al., 2003).
Enzyme Inhibition Studies : Declerck et al. (2012) synthesized functionalized 2-(1-aminocyclopropyl)pyrrolidine-3,4-diol derivatives and evaluated their inhibitory activity towards glycosidases. One of the derivatives showed selective inhibition of alpha-L-fucosidase, indicating potential biomedical applications (Declerck et al., 2012).
Cancer Treatment Research : Penning et al. (2009) developed benzimidazole carboxamide PARP inhibitors containing a cyclopropyl ring, like this compound. These compounds showed potent enzyme inhibition and cellular activity, highlighting their potential in cancer treatment (Penning et al., 2009).
Cannabinoid Receptor Agonists : Mukhopadhyay et al. (2016) characterized a novel cannabinoid CB2 receptor agonist with a cyclopropyl structure, indicating its potential in pharmacological research (Mukhopadhyay et al., 2016).
Role in Drug Molecule Development : Talele (2016) discussed the increasing use of the cyclopropyl ring in drug development, highlighting its contributions to enhancing potency and reducing off-target effects in drugs (Talele, 2016).
Future Directions
Properties
IUPAC Name |
4-cyclopropyl-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(6-2-3-6)4-7(10)9-5-8/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLVESYDNQZAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672442 | |
| Record name | 4-Cyclopropyl-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-08-5 | |
| Record name | 4-Cyclopropyl-4-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


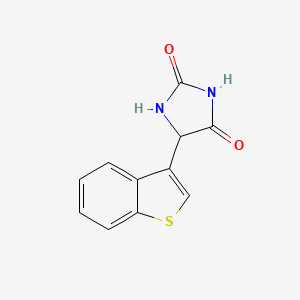
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)

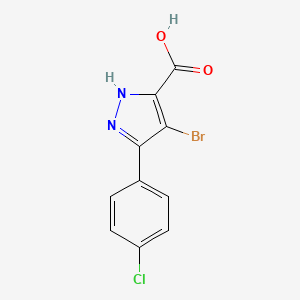

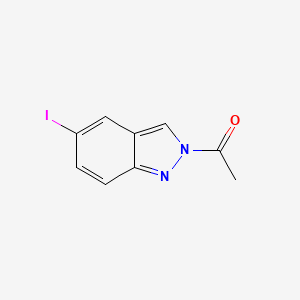
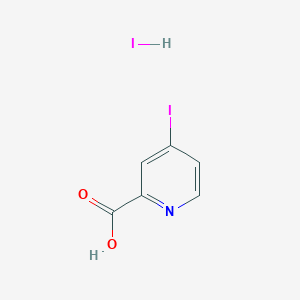
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
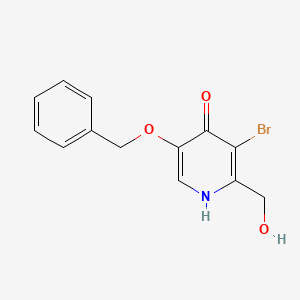


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
